Cyclosporin H Cyclosporin H Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992)
Cyclosporin H is a homodetic cyclic peptide.
cyclosporin A is a natural product found in Mycale hentscheli and Tolypocladium inflatum with data available.
A cyclic undecapeptide from an extract of soil fungi. It is a powerful immunosupressant with a specific action on T-lymphocytes. It is used for the prophylaxis of graft rejection in organ and tissue transplantation. (From Martindale, The Extra Pharmacopoeia, 30th ed).
Brand Name: Vulcanchem
CAS No.: 83602-39-5
VCID: VC0524749
InChI: InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)
SMILES: CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Molecular Formula: C62H111N11O12
Molecular Weight: 1202.6 g/mol

Cyclosporin H

CAS No.: 83602-39-5

Cat. No.: VC0524749

Molecular Formula: C62H111N11O12

Molecular Weight: 1202.6 g/mol

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Cyclosporin H - 83602-39-5

CAS No. 83602-39-5
Molecular Formula C62H111N11O12
Molecular Weight 1202.6 g/mol
IUPAC Name 30-ethyl-33-(1-hydroxy-2-methylhex-4-enyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Standard InChI InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)
Standard InChI Key PMATZTZNYRCHOR-UHFFFAOYSA-N
Isomeric SMILES CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
SMILES CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Canonical SMILES CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C
Appearance White Solid powder
Colorform Forms white prismatic crystals from acetone
Melting Point 298 to 304 °F (NTP, 1992)
148-151 °C

Chemical and Structural Properties of Cyclosporin H

Cyclosporin H (CAS 83602-39-5) is a nonpolar cyclic oligopeptide with the molecular formula C₆₂H₁₁₁N₁₁O₁₂ and a molecular weight of 1,202.61 g/mol . Its structure comprises 11 amino acids, including unique methylated residues and a D-configuration at specific positions, which confer stability and resistance to proteolytic degradation . Key physicochemical properties include:

PropertyValue
Melting Point148–151°C
Boiling Point1,293.8 ± 65.0 °C (Predicted)
Density1.016 ± 0.06 g/cm³
SolubilityChloroform, Methanol (heated)
Optical Activity[α]/D -100 to -115° (methanol)

CsH is commercially available from suppliers such as Sigma-Aldrich and Cayman Chemical, with prices ranging from $97–$435 per 1–5 mg . Its stability is optimal at -20°C, though short-term storage at +4°C is permissible for experimental use .

Pharmacological Profile and Mechanism of Action

Formyl Peptide Receptor Antagonism

CsH acts as a potent and selective antagonist of the formyl peptide receptor 1 (FPR1), with half-maximal inhibitory concentrations (IC₅₀) ranging from 0.1–10 μM . By blocking FPR1, CsH inhibits neutrophil activation and superoxide formation induced by formyl-methionyl-leucyl-phenylalanine (fMLP), a critical mediator of inflammatory responses . This property has been exploited in studies of inflammatory diseases, including asthma and autoimmune disorders .

Inhibition of Innate Immune Restriction Factors

A landmark 2018 study revealed that CsH enhances lentiviral transduction efficiency in human HSCs by 10-fold through inhibition of interferon-induced transmembrane protein 3 (IFITM3) . IFITM3 typically restricts viral entry by destabilizing the viral capsid, but CsH counteracts this effect, enabling robust gene transfer and editing (Figure 1) . This mechanism is independent of cyclophilin binding, distinguishing CsH from CsA .

Figure 1: CsH enhances lentiviral transduction by inhibiting IFITM3-mediated restriction.\text{Figure 1: CsH enhances lentiviral transduction by inhibiting IFITM3-mediated restriction.}

Calcium/Calmodulin Signaling Modulation

CsH inhibits calcium/calmodulin-dependent phosphorylation of elongation factor-2 (EF-2), a process critical for protein synthesis regulation . This activity has implications for cancer research, as CsH suppresses tumor-promoting phorbol esters in murine models .

Applications in Biomedical Research

Gene Therapy and Hematopoietic Stem Cell Engineering

CsH has revolutionized ex vivo gene therapy protocols. In human cord blood-derived CD34⁺ HSCs, pretreatment with 1 μM CsH increased lentiviral transduction rates from 20% to 80%, with no adverse effects on cell viability or differentiation potential . Furthermore, CsH synergizes with rapamycin and prostaglandin E₂, achieving additive enhancements in gene editing efficiency .

ParameterControlCsH-Treated
Transduction Efficiency20%80%
Long-Term Engraftment15%35%
HDR-Mediated Editing5%18%

Immunological Research

CsH’s FPR1 antagonism makes it a valuable tool for studying neutrophil and basophil activation. In human basophils, CsH inhibits fMLP-induced histamine release by 90%, providing insights into allergic inflammation mechanisms .

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